1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Description
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h3-4,7,10,13-14,16H,2,5-6,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFAVCGSKZBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example:
- In the synthesis of tetrahydronaphthalene derivatives, phenylmagnesium bromide was added to aldehyde intermediates to form secondary alcohols, which upon cyclization yielded the tetrahydronaphthalene core structure. This method is adaptable for constructing the tetrahydronaphthalene ring system with various substituents, including the pentan-2-ol group.
Key Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Grignard addition | Phenylmagnesium bromide | - | Variable | Forms phenyl-substituted tetrahydronaphthalene intermediates |
| Cyclization | Acidic or basic conditions | Reflux | ~50-80% | Converts open-chain intermediates into cyclic structures |
Ring-Closing and Cyclization Strategies
The formation of the tetrahydronaphthalene core is often achieved through intramolecular cyclization of open-chain precursors, typically under acidic or thermal conditions.
Methods:
- Acid-catalyzed cyclization : Using p-toluenesulfonic acid (p-TsOH) or similar acids to promote cyclization of diols or related intermediates.
- Thermal cyclization : Heating open-chain intermediates, such as phenyl- or alkyl-substituted precursors, to induce ring closure.
Example:
- Refluxing a phenyl-substituted diol with p-TsOH in toluene under Dean-Stark conditions effectively cyclizes the molecule, forming the tetrahydronaphthalene nucleus with high regioselectivity.
Post-cyclization, the introduction of the pentan-2-ol side chain is typically achieved through nucleophilic addition reactions or oxidation-reduction sequences.
Approaches:
- Nucleophilic addition : Using organometallic reagents such as Grignard or organolithium compounds to add to ketone or aldehyde functionalities, forming secondary alcohols at the desired position.
- Oxidation-reduction : Employing Swern oxidation or similar conditions to oxidize secondary alcohols to ketones or further reduce intermediates to alcohols.
Example:
- The addition of a pentan-2-yl group via Grignard reagent to a ketone intermediate derived from the cyclized tetrahydronaphthalene, followed by work-up, yields the target alcohol.
Use of Protecting Groups and Selective Reactions
Selective protection/deprotection strategies are crucial for controlling regioselectivity during multi-step synthesis.
Techniques:
- Silyl ethers (e.g., trimethylsilyl groups) to protect hydroxyl groups during aggressive reaction conditions.
- Sequential oxidation and reduction steps to selectively modify functional groups without affecting the aromatic or cyclic frameworks.
Summary of Key Preparation Data
Research Findings and Innovations
Recent advances have focused on greener, metal-free protocols for ring contraction and functionalization:
- Metal-free oxidative rearrangements using hypervalent iodine reagents (e.g., HTIB) enable rapid synthesis of indane derivatives, which can be adapted for tetrahydronaphthalene derivatives.
- One-step ring contraction methods facilitate access to complex polycyclic frameworks with high diastereoselectivity, reducing the number of steps and improving overall yields.
Notes and Considerations
- The choice of reagents and conditions critically influences regio- and stereoselectivity.
- Protecting groups are often necessary to prevent side reactions during multi-step sequences.
- Purification techniques such as column chromatography and TLC are essential for isolating pure intermediates.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Pharmaceutical Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has been investigated for its potential therapeutic uses:
Analgesic Properties
Research has indicated that compounds with similar structures may exhibit analgesic effects. For instance, studies have focused on the development of non-opioid analgesics that minimize side effects typically associated with opioid use. The compound's structural characteristics suggest it could be a candidate for further investigation in pain management therapies .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating a potential for development into anticancer agents. In vitro tests have shown promising results in inhibiting the proliferation of cancer cells, which warrants further exploration into its mechanisms of action .
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of this compound. Some derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This suggests that this compound could play a role in treating cognitive impairments .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various organic reactions involving tetrahydronaphthalene derivatives and appropriate alkylating agents. Detailed synthetic pathways have been developed to optimize yield and purity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Potential for pain relief without opioid effects | |
| Anticancer | Selective toxicity towards cancer cell lines | |
| Neuroprotective | Inhibition of acetylcholinesterase |
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the anticancer efficacy of related compounds. The findings indicated that modifications to the naphthalene structure significantly enhanced anticancer activity against specific human cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective mechanisms highlighted that similar compounds could effectively inhibit acetylcholinesterase activity. This inhibition is crucial for maintaining neurotransmitter levels in the brain and could provide therapeutic benefits for patients suffering from neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol, enabling a comparative analysis:
Structural Isomer: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
CAS : 67467-96-3 | Molecular Formula : C₁₅H₂₂O
This compound shares the same molecular formula as the target but differs in functional groups and structure. It features a propanal chain (aldehyde group) and a branched methylbutyl-substituted phenyl ring. Key differences include:
- Functional Group : Aldehyde (propanal) vs. alcohol (pentan-2-ol).
- Physical Properties : Aldehydes typically exhibit lower boiling points than alcohols of comparable molecular weight due to weaker hydrogen bonding.
- Reactivity : The aldehyde group is more electrophilic, making it prone to nucleophilic addition reactions, whereas the alcohol group may participate in esterification or oxidation .
Amino-Alcohol Derivative: 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol
CAS: 1155165-43-7 | Molecular Formula: C₁₃H₁₉NO This compound replaces the pentanol chain with an amino-propanol group. Key distinctions include:
- Functional Groups : Secondary amine and alcohol vs. tertiary alcohol.
- Molecular Weight : 205.30 g/mol (lighter than the target’s 218.33 g/mol).
Pyridine-Substituted Analog: 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
CAS: Not fully specified | Molecular Formula: Likely C₁₆H₁₇NO This compound introduces a pyridine ring and a methyl group to the tetralin system. Notable contrasts:
- Substituents: Pyridine (aromatic nitrogen heterocycle) and methyl vs. pentanol.
- Electronic Effects : The pyridine ring’s electron-withdrawing nature may alter the electron density of the tetralin system, affecting reactivity.
- Biological Relevance : Pyridine derivatives often exhibit pharmacological activity, suggesting divergent applications compared to the target compound .
Complex Polyoxygenated Derivative: 1-[(2Z)-1-Hydroxy-3-(4-hydroxyphenyl)prop-2-en-1-yl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
CAS : 163811-76-5 | Molecular Formula : C₂₀H₂₂O₅
This highly functionalized compound features multiple hydroxyl and methoxy groups, along with a conjugated propenyl chain. Differences include:
- Oxygen Content : Five oxygen atoms vs. one in the target.
- Bioactivity: Polyoxygenated structures are common in natural products (e.g., flavonoids), hinting at possible antioxidant or therapeutic properties absent in the target .
Research Implications and Limitations
While structural comparisons highlight functional and electronic differences, the provided evidence lacks critical data (e.g., solubility, boiling points, bioactivity). Further experimental studies are needed to:
Characterize the target compound’s physicochemical properties.
Explore its synthetic utility relative to aldehydes or amine-containing analogs.
Biological Activity
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activities of this compound have been linked to various therapeutic effects. Preliminary studies suggest potential applications in the following areas:
- Neuropharmacology : The compound may exhibit psychoactive properties similar to other tetrahydronaphthalene derivatives.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-cancer Properties : Investigations into structure-activity relationships (SAR) indicate that modifications can enhance cytotoxicity against cancer cell lines.
The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed:
- Interaction with Neurotransmitter Systems : Similar compounds have been shown to interact with dopamine and serotonin receptors.
- Cell Cycle Modulation : Evidence suggests that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle progression.
- Inhibition of Pathogen Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study 1: Neuropharmacological Effects
A study examined the effects of tetrahydronaphthalene derivatives on neurotransmitter release in rat brain slices. Results indicated that these compounds could modulate dopamine levels, suggesting potential for treating mood disorders .
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains revealed that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus .
Case Study 3: Anti-Cancer Activity
Research focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM while sparing normal cells .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
